Indenolol is a synthetic small molecule with the chemical formula and a molecular weight of approximately 247.33 g/mol. It is categorized under beta-blockers, which are known for their role in inhibiting beta-adrenergic receptors, thus affecting heart rate and blood pressure regulation. Indenolol has been withdrawn from the market due to safety concerns but remains a subject of study in pharmacology and medicinal chemistry .
The synthesis of Indenolol involves several key steps:
Indenolol features a complex molecular structure characterized by:
Indenolol participates in various chemical reactions, including:
The mechanism of action of Indenolol primarily involves:
Indenolol exhibits several notable physical and chemical properties:
Despite being withdrawn from clinical use, Indenolol has significant scientific applications:
The development of β-blockers represents a landmark achievement in 20th-century pharmacology, pioneered by Sir James Black in the late 1950s. His work was motivated by the goal of reducing myocardial oxygen demand in angina pectoris by antagonizing catecholamine effects on β-adrenergic receptors [1] [4]. This led to:
Indenolol's Position: Emerging in the 1980s, Indenolol was investigated as a third-generation agent. Chemically, it is a phenolic 4-indenol derivative structurally related to propranolol but incorporating the indane ring system [3]. Its defining characteristics were:
Table 1: Key Milestones in Beta-Blocker Development Relevant to Indenolol
Year | Milestone | Significance | Relevant Compound |
---|---|---|---|
1948 | Ahlquist proposes α/β adrenoceptor classification | Theoretical foundation for receptor-specific blockade | - |
1958 | Dichloroisoproterenol (DCI) identified as β-antagonist | Proof-of-concept for β-receptor blockade | DCI |
1962 | First clinical β-blocker launched | Demonstrated clinical efficacy in angina/arrhythmias; withdrawn for toxicity | Pronethalol |
1965 | Propranolol launched | Prototype non-selective β-blocker; established class utility | Propranolol |
1976 | Atenolol launched | Dominant 2nd gen (β1-selective) agent | Atenolol |
1980s | Investigation of vasodilating β-blockers | Focus on 3rd gen agents with improved hemodynamic profiles (e.g., vasodilation) | Indenolol, Carvedilol, Nebivolol |
1987 | First detailed hemodynamic study of Indenolol | Characterized acute BP reduction via renal/limb vasodilation + ISA | Indenolol |
Table 2: Hemodynamic Effects of Acute Indenolol Administration (120 mg) vs. Placebo in Hypertensive Patients [7]
Parameter | Change vs. Placebo | Significance (p<) |
---|---|---|
Systolic Blood Pressure | ↓ 27.9 mm Hg | 0.001 |
Diastolic Blood Pressure | ↓ 17.1 mm Hg | 0.001 |
Heart Rate | Significant Decrease | 0.05 |
Cardiac Index | Decrease | Not Significant (NS) |
Systemic Vascular Resistance | No Significant Change | NS |
Renal Blood Flow | Increase | 0.05 |
Renal Vascular Resistance | Marked Decrease | 0.01 |
Leg Blood Flow | Increase | 0.05 |
Leg Vascular Resistance | Marked Decrease | 0.01 |
β-blockers share a common structural motif critical for receptor binding: the aryloxypropanolamine backbone. This consists of:
Structural Features of Indenolol:
Classification Context:Indenolol's structure places it firmly within the broader chemical class of aryloxypropanolamine β-blockers. Its specific classification based on pharmacological properties is:
Table 3: Classification of Select Aryloxypropanolamine Beta-Blockers [1] [2] [4]
Chemical Feature / Pharmacological Class | Sub-Class | Key Characteristics | Examples | Indenolol |
---|---|---|---|---|
Aryl Group | Naphthyl-type | Bicyclic fused ring (Naphthalene) | Propranolol, Nadolol | |
Indanyl-type | Bicyclic fused ring (Indane) | - | Yes | |
Phenyl-type | Simple Phenyl ring | Atenolol, Metoprolol | ||
Receptor Selectivity | Non-selective (β1=β2) | Blocks β1 & β2 receptors | Propranolol, Timolol, Indenolol, Pindolol | Yes |
β1-Selective (Cardioselective) | Preferentially blocks β1 receptors | Atenolol, Metoprolol, Bisoprolol | ||
Ancillary Properties | Intrinsic Sympathomimetic Activity (ISA) | Partial agonist activity; less bradycardia at rest | Pindolol, Acebutolol | Yes |
Vasodilatory Activity | Additional mechanism reducing peripheral resistance | Carvedilol (α1-block), Nebivolol (NO) | Yes (Direct Vasodilation) | |
Generation | 1st | Non-selective, no vasodil. | Propranolol | |
2nd | β1-Selective | Atenolol, Metoprolol | ||
3rd | Nonselective/Selective + Vasodil. (e.g., ISA, α1, NO) | Carvedilol, Nebivolol, Indenolol | Yes |
SAR Insight: The indane ring system in Indenolol represents a deliberate structural modification of the naphthalene system found in propranolol. This alteration aimed to optimize the molecule's steric and electronic interactions with the β-adrenergic receptor binding site, potentially influencing its affinity, selectivity profile, and importantly, conferring its observed partial agonist activity and direct vasodilatory properties [3] [7] [8]. The 4-oxy linkage position was identified as optimal for balancing β-blocking potency and the desired ancillary hemodynamic effects.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: